molecular formula C20H24N2O6 B2850229 N-(3,5-dimethoxyphenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide CAS No. 1795301-67-5

N-(3,5-dimethoxyphenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

货号: B2850229
CAS 编号: 1795301-67-5
分子量: 388.42
InChI 键: OBCGDUPZBGIOFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(3,5-dimethoxyphenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-13-8-18(12-19(23)27-13)28-15-4-6-22(7-5-15)20(24)21-14-9-16(25-2)11-17(10-14)26-3/h8-12,15H,4-7H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCGDUPZBGIOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

常见问题

How can the synthesis of this compound be optimized to improve regioselectivity and yield?

Level : Basic (Synthesis)
Methodological Answer :
Optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, regioselective synthesis of structurally similar piperidine-carboxamide derivatives has been achieved by adjusting reaction stoichiometry and using phase-transfer catalysts . Design of Experiments (DoE) principles, as applied in flow-chemistry setups for diazomethane synthesis, can systematically identify optimal conditions (e.g., residence time, reagent ratios) while minimizing trial runs . Post-reaction purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can enhance yield and purity.

Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Level : Basic (Characterization)
Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions, as demonstrated in thieno-pyrimidine analogs (e.g., δ 2.34 ppm for methyl groups in dihydropyridines) .
  • HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, as used in pyrimidin-4(3H)-one derivatives .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity >95% .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1665 cm1^{-1} in amides) .

What methodologies are recommended for evaluating the compound’s biological activity in cancer research?

Level : Advanced (Bioactivity)
Methodological Answer :

  • In Vitro Assays : Use cell viability assays (e.g., MTT or ATP-based luminescence) on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM). Compare IC50_{50} values against reference drugs .
  • Enzyme Inhibition Studies : Screen against kinases (e.g., PI3K, EGFR) using fluorescence polarization or radiometric assays. Structural analogs of thieno-pyrimidines have shown kinase inhibition via competitive binding .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates in treated cells .

How can discrepancies in biological activity data across assay systems be resolved?

Level : Advanced (Data Contradiction Analysis)
Methodological Answer :

  • Assay Validation : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) and assay protocols. Orthogonal assays (e.g., Western blot for protein expression vs. cellular viability) can cross-verify results .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain reduced activity in certain models .
  • Solubility Checks : Poor solubility in aqueous buffers (e.g., PBS) can lead to false negatives; use DMSO stocks with <0.1% final concentration .

What computational approaches predict the compound’s binding affinity to target proteins?

Level : Advanced (Modeling)
Methodological Answer :

  • Docking Simulations : Tools like AutoDock Vina or Schrödinger Suite can model interactions with active sites (e.g., EGFR kinase domain). PubChem-derived structural data (e.g., InChI keys) enable accurate ligand preparation .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using GROMACS. Analyze root-mean-square deviation (RMSD) to assess pose retention .
  • QSAR Models : Train regression models on analogs’ IC50_{50} data to predict activity based on substituent electronegativity or logP .

How to apply Design of Experiments (DoE) principles for reaction optimization?

Level : Advanced (Experimental Design)
Methodological Answer :

  • Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 23^3 design reduced optimization cycles in diazomethane synthesis .
  • Response Surface Methodology (RSM) : Central composite designs model non-linear relationships (e.g., parabolic yield vs. temperature) .
  • Statistical Analysis : ANOVA identifies significant factors (p < 0.05), and Pareto charts rank their effects .

What strategies mitigate toxicity concerns during in vivo testing?

Level : Advanced (Safety)
Methodological Answer :

  • Acute Toxicity Profiling : Follow OECD guidelines for oral/dermal LD50_{50} determination in rodents. Structural analogs with piperidine cores showed Category 4 acute toxicity (LD50_{50} > 300 mg/kg) .
  • Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides) that may cause hepatotoxicity .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylate to reduce systemic exposure .

How to establish structure-activity relationships (SAR) for derivatives of this compound?

Level : Advanced (SAR)
Methodological Answer :

  • Scaffold Modification : Synthesize derivatives with varied substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and test in bioassays. For example, 2-oxo-pyran substitution impacts kinase selectivity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using MOE or Discovery Studio. Dihydropyridine derivatives showed enhanced activity with electron-withdrawing groups at C-4 .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity trends .

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